molecular formula C11H12BrFO3 B1444199 Ethyl 3-(4-bromo-3-fluorophenoxy)propanoate CAS No. 1443334-88-0

Ethyl 3-(4-bromo-3-fluorophenoxy)propanoate

Cat. No. B1444199
CAS RN: 1443334-88-0
M. Wt: 291.11 g/mol
InChI Key: PNYMNNWDZDAAJG-UHFFFAOYSA-N
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Description

Ethyl 3-(4-bromo-3-fluorophenoxy)propanoate is a chemical compound that belongs to the class of organic compounds known as aryl bromides and fluorinated building blocks . It is used in scientific research and offers diverse applications, including drug synthesis, organic chemistry, and material science.


Molecular Structure Analysis

The molecular formula of Ethyl 3-(4-bromo-3-fluorophenoxy)propanoate is C11H12BrFO3 . The molecular weight is 291.11 . The structure includes an ethyl ester group attached to a propionate backbone, which is further connected to a phenyl ring substituted with bromine and fluorine atoms .

Scientific Research Applications

Polymer Synthesis and Properties

This compound has been explored in the synthesis of novel copolymers. Research conducted by Kharas et al. (2016) involved the preparation of trisubstituted ethylenes, including derivatives similar to ethyl 3-(4-bromo-3-fluorophenoxy)propanoate, which were copolymerized with styrene. These copolymers exhibited unique decomposition behaviors and were characterized by various analytical techniques, indicating their potential for advanced material applications (Kharas et al., 2016). Similarly, Hussain et al. (2019) synthesized and copolymerized novel halogen, alkoxy, and alkyl ring-disubstituted isopropyl 2-cyano-3-phenyl-2-propenoates with styrene, showcasing the versatility of such compounds in creating polymers with distinct thermal properties (Hussain et al., 2019).

Organic Synthesis and Medicinal Chemistry

In the field of organic synthesis, Esteves et al. (2005) investigated the electroreductive radical cyclization of ethyl 2-bromo-3-allyloxy- and -3-(propargyloxy)propanoates, revealing potential pathways for synthesizing complex organic molecules (Esteves et al., 2005). Additionally, Makino and Yoshioka (1987) described the synthesis of a fluoro analogue of the herbicide quizalofopethyl from related compounds, highlighting the role of such esters in developing new agrochemicals (Makino & Yoshioka, 1987).

Agrochemical Research

Research on the herbicidal application of related compounds has been documented, providing insights into the development of new herbicides. Richardson et al. (1987) explored the use of DPX-Y6202 and fluazifop to prevent seed formation in downy brome, indicating the potential of ethyl esters in agrochemical formulations (Richardson et al., 1987).

Safety and Hazards

Ethyl 3-(4-bromo-3-fluorophenoxy)propanoate should be handled with care. Precautionary measures include avoiding contact with skin and eyes, avoiding inhalation or ingestion, and keeping the substance away from heat, sparks, open flames, and hot surfaces . It should be stored in a cool, well-ventilated place, and the container should be kept tightly closed .

properties

IUPAC Name

ethyl 3-(4-bromo-3-fluorophenoxy)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrFO3/c1-2-15-11(14)5-6-16-8-3-4-9(12)10(13)7-8/h3-4,7H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNYMNNWDZDAAJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCOC1=CC(=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(4-bromo-3-fluorophenoxy)propanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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